Acetic acid, (4-indanyloxy)-
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Overview
Description
Acetic acid, (4-indanyloxy)-, is an organic compound that features an indanyloxy group attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-indanyloxy)-, typically involves the reaction of 4-indanol with acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction proceeds via the formation of an ester linkage between the hydroxyl group of 4-indanol and the acetic acid derivative.
Industrial Production Methods
Industrial production methods for acetic acid, (4-indanyloxy)-, may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, continuous flow reactors and other advanced technologies may be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (4-indanyloxy)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The indanyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted indanyloxy derivatives.
Scientific Research Applications
Acetic acid, (4-indanyloxy)-, has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, (4-indanyloxy)-, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with a wide range of applications.
Indole-3-acetic acid: A plant hormone with significant biological activity.
Acetic anhydride: An acetic acid derivative used in various chemical reactions.
Uniqueness
Acetic acid, (4-indanyloxy)-, is unique due to the presence of the indanyloxy group, which imparts distinct chemical and biological properties
Properties
CAS No. |
25177-86-0 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-4-yloxy)acetic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)7-14-10-6-2-4-8-3-1-5-9(8)10/h2,4,6H,1,3,5,7H2,(H,12,13) |
InChI Key |
SYNVKRDWHHMHNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)OCC(=O)O |
Origin of Product |
United States |
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